molecular formula C20H25N3O6 B1681743 11,21-dihydroxy-16-(hydroxymethyl)-12,20-dimethyl-5-oxa-8,17,20-triazahexacyclo[15.3.1.03,19.04,8.09,18.010,15]henicosa-10(15),11-diene-13,14-dione CAS No. 72146-18-0

11,21-dihydroxy-16-(hydroxymethyl)-12,20-dimethyl-5-oxa-8,17,20-triazahexacyclo[15.3.1.03,19.04,8.09,18.010,15]henicosa-10(15),11-diene-13,14-dione

Cat. No.: B1681743
CAS No.: 72146-18-0
M. Wt: 403.4 g/mol
InChI Key: FFGKGWPTBKBYEW-RDVARBLHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

11,21-dihydroxy-16-(hydroxymethyl)-12,20-dimethyl-5-oxa-8,17,20-triazahexacyclo[15.3.1.03,19.04,8.09,18.010,15]henicosa-10(15),11-diene-13,14-dione is a semisynthetic antitumor antibiotic derived from the natural antibiotic SF-1739. It belongs to the class of tetrahydroisoquinoline alkaloids and exhibits significant antitumor activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 11,21-dihydroxy-16-(hydroxymethyl)-12,20-dimethyl-5-oxa-8,17,20-triazahexacyclo[15.3.1.03,19.04,8.09,18.010,15]henicosa-10(15),11-diene-13,14-dione involves the semisynthetic modification of the natural antibiotic SF-1739. The process includes several steps of chemical reactions to introduce specific functional groups and enhance the stability and efficacy of the compound. The synthetic route typically involves the following steps :

    Isolation of SF-1739: The natural antibiotic SF-1739 is isolated from the fermentation broth of the producing microorganism.

    Chemical Modification: The isolated SF-1739 undergoes chemical modifications, including oxidation, reduction, and substitution reactions, to introduce desired functional groups.

    Purification: The modified compound is purified using chromatographic techniques to obtain this compound in its pure form.

Industrial Production Methods

The industrial production of this compound follows a similar process but on a larger scale. The fermentation process is optimized to maximize the yield of SF-1739, and the subsequent chemical modifications are carried out in large reactors. The final product is purified using industrial-scale chromatography and crystallization techniques to ensure high purity and quality .

Chemical Reactions Analysis

Types of Reactions

11,21-dihydroxy-16-(hydroxymethyl)-12,20-dimethyl-5-oxa-8,17,20-triazahexacyclo[15.3.1.03,19.04,8.09,18.010,15]henicosa-10(15),11-diene-13,14-dione undergoes various chemical reactions, including:

    Oxidation: Introduction of oxygen-containing functional groups.

    Reduction: Removal of oxygen or addition of hydrogen to specific functional groups.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired modifications .

Major Products Formed

The major products formed from these reactions include various derivatives of this compound with enhanced stability and biological activity. These derivatives are further studied for their potential therapeutic applications .

Scientific Research Applications

11,21-dihydroxy-16-(hydroxymethyl)-12,20-dimethyl-5-oxa-8,17,20-triazahexacyclo[15.3.1.03,19.04,8.09,18.010,15]henicosa-10(15),11-diene-13,14-dione has been extensively studied for its applications in various fields :

    Chemistry: Used as a model compound for studying the synthesis and modification of tetrahydroisoquinoline alkaloids.

    Biology: Investigated for its interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Explored for its potential as an antitumor agent in cancer therapy.

    Industry: Utilized in the development of new pharmaceuticals and chemical products.

Mechanism of Action

The mechanism of action of 11,21-dihydroxy-16-(hydroxymethyl)-12,20-dimethyl-5-oxa-8,17,20-triazahexacyclo[15.3.1.03,19.04,8.09,18.010,15]henicosa-10(15),11-diene-13,14-dione involves its interaction with DNA and inhibition of DNA replication. The compound binds to the DNA molecule, causing structural distortions that prevent the replication machinery from functioning properly. This leads to the inhibition of cell proliferation and induces apoptosis in cancer cells . The molecular targets include topoisomerases and other enzymes involved in DNA replication and repair .

Comparison with Similar Compounds

11,21-dihydroxy-16-(hydroxymethyl)-12,20-dimethyl-5-oxa-8,17,20-triazahexacyclo[15.3.1.03,19.04,8.09,18.010,15]henicosa-10(15),11-diene-13,14-dione is unique among its class of compounds due to its specific structural modifications and enhanced stability. Similar compounds include:

Compared to these compounds, this compound exhibits unique structural features that contribute to its enhanced stability and efficacy in cancer treatment .

Properties

CAS No.

72146-18-0

Molecular Formula

C20H25N3O6

Molecular Weight

403.4 g/mol

IUPAC Name

11,21-dihydroxy-16-(hydroxymethyl)-12,20-dimethyl-5-oxa-8,17,20-triazahexacyclo[15.3.1.03,19.04,8.09,18.010,15]henicosa-10(15),11-diene-13,14-dione

InChI

InChI=1S/C20H25N3O6/c1-7-16(25)12-11(18(27)17(7)26)10(6-24)23-15-13-8(5-9(19(23)28)21(13)2)20-22(14(12)15)3-4-29-20/h8-10,13-15,19-20,24-25,28H,3-6H2,1-2H3

InChI Key

FFGKGWPTBKBYEW-RDVARBLHSA-N

SMILES

CC1=C(C2=C(C(N3C4C2N5CCOC5C6C4N(C(C6)C3O)C)CO)C(=O)C1=O)O

Canonical SMILES

CC1=C(C2=C(C(N3C4C2N5CCOC5C6C4N(C(C6)C3O)C)CO)C(=O)C1=O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

SF 1739 HP;  Antibiotic SF 1739 HP;  SF1739 HP;  SF-1739 HP

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
11,21-dihydroxy-16-(hydroxymethyl)-12,20-dimethyl-5-oxa-8,17,20-triazahexacyclo[15.3.1.03,19.04,8.09,18.010,15]henicosa-10(15),11-diene-13,14-dione
Reactant of Route 2
11,21-dihydroxy-16-(hydroxymethyl)-12,20-dimethyl-5-oxa-8,17,20-triazahexacyclo[15.3.1.03,19.04,8.09,18.010,15]henicosa-10(15),11-diene-13,14-dione
Reactant of Route 3
11,21-dihydroxy-16-(hydroxymethyl)-12,20-dimethyl-5-oxa-8,17,20-triazahexacyclo[15.3.1.03,19.04,8.09,18.010,15]henicosa-10(15),11-diene-13,14-dione
Reactant of Route 4
11,21-dihydroxy-16-(hydroxymethyl)-12,20-dimethyl-5-oxa-8,17,20-triazahexacyclo[15.3.1.03,19.04,8.09,18.010,15]henicosa-10(15),11-diene-13,14-dione
Reactant of Route 5
11,21-dihydroxy-16-(hydroxymethyl)-12,20-dimethyl-5-oxa-8,17,20-triazahexacyclo[15.3.1.03,19.04,8.09,18.010,15]henicosa-10(15),11-diene-13,14-dione
Reactant of Route 6
11,21-dihydroxy-16-(hydroxymethyl)-12,20-dimethyl-5-oxa-8,17,20-triazahexacyclo[15.3.1.03,19.04,8.09,18.010,15]henicosa-10(15),11-diene-13,14-dione

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